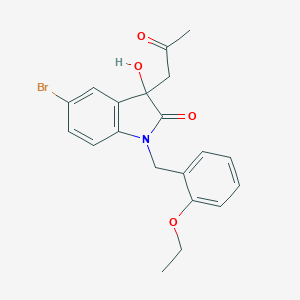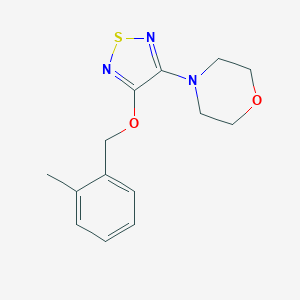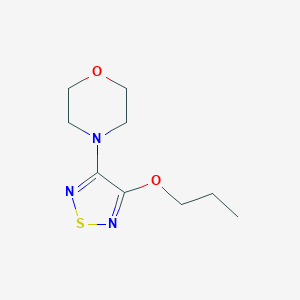
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as BEOI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may exert its effects through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to bind with certain metal ions, which may play a role in its fluorescent properties.
Biochemical and Physiological Effects
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer properties, which make it a potential candidate for cancer research. However, one limitation of using 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the research of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one-based fluorescent probes for the detection of metal ions in biological samples. Another direction is the investigation of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one's potential applications in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the condensation of 2-ethoxybenzaldehyde and 2-bromoacetophenone in the presence of a base. The resulting product is then subjected to a Mannich reaction with formaldehyde and glycine to yield the intermediate. The final step involves the cyclization of the intermediate with ethyl acetoacetate to produce 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been the subject of several scientific studies due to its potential applications in various fields. One such application is its use as a fluorescent probe for the detection of metal ions. 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to selectively bind with certain metal ions, such as copper and zinc, and emit fluorescence upon excitation.
Another potential application of 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Studies have shown that 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 5-bromo-1-(2-ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
Formule moléculaire |
C20H20BrNO4 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
5-bromo-1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
InChI |
InChI=1S/C20H20BrNO4/c1-3-26-18-7-5-4-6-14(18)12-22-17-9-8-15(21)10-16(17)20(25,19(22)24)11-13(2)23/h4-10,25H,3,11-12H2,1-2H3 |
Clé InChI |
BJDJRIODATUDQK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |
SMILES canonique |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![1-{[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetyl}piperidine-4-carboxamide](/img/structure/B246621.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
![4-(1-Azepanyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B246624.png)
![6,6-dimethyl-2-(4-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B246628.png)